molecular formula C16H12N2O2 B184358 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone CAS No. 60007-51-4

3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone

Cat. No.: B184358
CAS No.: 60007-51-4
M. Wt: 264.28 g/mol
InChI Key: TYEAFCPAPCNRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the quinazolinone family, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone varies depending on the application. In medicinal chemistry, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and tubulin, which are involved in the growth and division of cancer cells. In agricultural chemistry, this compound has been shown to disrupt the integrity of fungal cell walls, leading to cell death. In material science, this compound has been used as a building block for the synthesis of various polymers and materials, with its unique chemical structure imparting specific properties to the resulting materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In agricultural chemistry, this compound has been shown to inhibit the growth of various plant pathogens, leading to improved crop yields. In material science, this compound has been used as a building block for the synthesis of various polymers and materials, with its unique chemical structure imparting specific properties to the resulting materials.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone in lab experiments include its diverse biological activities, which make it a useful tool for studying various biological processes. Its unique chemical structure also makes it a useful building block for the synthesis of various polymers and materials. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize it.

Future Directions

There are several future directions for the research on 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone. One direction is to explore its potential applications in drug delivery systems, where its unique chemical structure could be used to target specific cells or tissues. Another direction is to study its potential applications in the field of material science, where its unique chemical structure could be used to synthesize new materials with specific properties. Additionally, further research could be conducted to explore the potential applications of this compound in agriculture, where its anti-fungal properties could be used to improve crop yields.

Synthesis Methods

The synthesis of 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone can be achieved through various methods, including the reaction of 2-phenylethylamine with anthranilic acid in the presence of a catalyst, such as polyphosphoric acid or phosphorus oxychloride. Another method involves the reaction of 2-phenylethylamine with 2-chloroquinazolin-4(3H)-one in the presence of a base, such as sodium hydroxide or potassium carbonate. The yield of the synthesis process varies depending on the method used, with some methods yielding up to 90% of the desired product.

Scientific Research Applications

3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone has shown potential in various scientific research applications, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In agricultural chemistry, this compound has been shown to exhibit anti-fungal properties by inhibiting the growth of various plant pathogens. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.

Properties

60007-51-4

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-phenacylquinazolin-4-one

InChI

InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)10-18-11-17-14-9-5-4-8-13(14)16(18)20/h1-9,11H,10H2

InChI Key

TYEAFCPAPCNRES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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